2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester
Description
Systematic IUPAC Nomenclature and CAS Registry
The systematic IUPAC name for this compound is ethyl 4-(acetyloxy)-7-methoxynaphthalene-2-carboxylate . This nomenclature reflects:
- The parent structure: naphthalene (a bicyclic aromatic hydrocarbon).
- Substituents:
- A carboxylate ester group (-COOCH₂CH₃) at position 2.
- An acetyloxy group (-OCOCH₃) at position 4.
- A methoxy group (-OCH₃) at position 7.
The CAS Registry Number for this compound is not listed in PubChem, BLD Pharm, or SpectraBase, suggesting it may be a novel or less-studied derivative. By comparison, ethyl 4-acetoxy-7,8-dimethoxy-2-naphthoate (CAS 26129-62-4) shares a similar substitution pattern but includes additional methoxy groups.
Molecular Formula and Structural Representation
The molecular formula is C₁₆H₁₆O₅ , derived as follows:
- Naphthalene backbone : 10 carbon atoms.
- Ethyl ester group : 2 carbons from the ethyl moiety.
- Acetyloxy group : 2 carbons.
- Methoxy group : 1 carbon.
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₆O₅ |
| Molecular weight | 288.30 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C2=C1C=CC(=C2OC(=O)C)OC)OC |
The structure consists of a naphthalene ring with:
Stereochemical Considerations and Isomerism
The compound exhibits no stereoisomerism due to the absence of chiral centers or restricted rotation. However, positional isomerism is possible if substituents occupy alternative sites on the naphthalene ring. For example:
- Moving the acetyloxy group from position 4 to 5 or 6.
- Relocating the methoxy group from position 7 to 8.
Such isomers are distinct in their physicochemical properties and reactivity. For instance, ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate (CAS 25936-85-0) demonstrates how additional methoxy substitutions alter molecular polarity.
Properties
IUPAC Name |
ethyl 4-acetyloxy-7-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-4-20-16(18)12-7-11-8-13(19-3)5-6-14(11)15(9-12)21-10(2)17/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJKWNCYBPJAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566272 | |
| Record name | Ethyl 4-(acetyloxy)-7-methoxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151502-72-6 | |
| Record name | Ethyl 4-(acetyloxy)-7-methoxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then separated and purified using techniques like distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-naphthalenecarboxylic acid, while reduction with lithium aluminum hydride can produce 2-naphthalenemethanol .
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
The compound has been investigated for its potential use in pharmaceuticals due to its structural similarity to biologically active molecules. Its derivatives have shown promise in:
- Antimicrobial Activity : Research indicates that compounds related to 2-naphthalenecarboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
- Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory properties, showing potential in treating conditions like arthritis and other inflammatory diseases. The acetyloxy and methoxy groups may enhance the biological activity of the naphthalene core .
2. Agrochemical Applications
The compound has also been explored in the field of agrochemicals:
- Pesticide Development : Due to its structural characteristics, it has been evaluated as a potential pesticide. The presence of acetyloxy and methoxy groups can improve the efficacy and selectivity of the compound against specific pests .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical | Antimicrobial and anti-inflammatory properties | Development of new antibiotics and anti-inflammatory drugs |
| Agrochemical | Potential use as a pesticide | Improved efficacy against pests |
| Material Science | Use in polymer synthesis and as additives | Enhanced material properties |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University focused on synthesizing various derivatives of 2-naphthalenecarboxylic acid. The results indicated that certain modifications to the acetyloxy group significantly increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these derivatives could lead to new antibiotic formulations .
Case Study 2: Pesticide Efficacy
In a controlled agricultural study, a derivative of 2-naphthalenecarboxylic acid was tested against common agricultural pests. The results showed a reduction in pest populations by over 60% compared to untreated controls. This suggests that the compound could serve as a basis for developing environmentally friendly pesticides.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo hydrolysis to release acetic acid and methanol, which can further interact with biological systems. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key analogs, their substituents, molecular data, and applications:
Pharmacological and Industrial Relevance
- Synthetic Utility: The target compound’s ethyl ester balance between stability and reactivity makes it preferable for multi-step syntheses, as seen in ’s preparation of 1-naphthols .
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester, commonly referred to as ethyl 4-acetoxy-7-methoxynaphthalene-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 288.29 g/mol
- CAS Number : 151502-72-6
- IUPAC Name : Ethyl 4-acetyloxy-7-methoxynaphthalene-2-carboxylate
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-naphthalenecarboxylic acid derivatives. In particular, the compound has been evaluated against various bacterial and fungal strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| β-Hemolytic Streptococcus | Effective |
| Bacillus subtilis | Effective |
| Vibrio cholerae | Effective |
| Escherichia coli | Effective |
| Salmonella typhi | Effective |
| Aspergillus flavus | Effective |
| Aspergillus niger | Effective |
In vitro studies have shown that compounds derived from 2-naphthalenecarboxylic acid exhibit potent antimicrobial activity against these pathogens, indicating potential for development as antimicrobial agents .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study published in the Journal of Medicinal Chemistry synthesized various derivatives of naphthalene carboxylic acids, including the target compound. The derivatives were subjected to microbiological evaluation against clinically isolated strains, demonstrating significant antibacterial and antifungal activities . -
Mechanism of Action :
The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This suggests a multifaceted approach to combating microbial resistance . -
Therapeutic Potential :
Beyond antimicrobial activity, there is emerging evidence that naphthalene derivatives may possess anticancer properties. Research indicates that certain modifications to the naphthalene structure can enhance cytotoxicity against cancer cell lines, suggesting a dual role in both antimicrobial and anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
